2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction proceeds through a tandem cyclization/bromination process, which is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward .
Chemical Reactions Analysis
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Substitution: It can undergo substitution reactions, particularly halogenation, where halides are introduced into the molecule.
Cyclization: The compound can participate in cyclization reactions, forming different heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various transition metal catalysts . The major products formed from these reactions are typically halogenated derivatives or other functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and disrupting critical metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant antituberculosis activity and share a similar structural framework.
Imidazo[1,2-a]pyrimidines: These compounds have been extensively studied for their medicinal applications and share similar synthetic routes and functionalization strategies.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-14(20-8-3-2-6-13(20)18-11)15(21)19-17-10-12-5-4-7-16-9-12/h2-10H,1H3,(H,19,21)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHSKCKNLVLKF-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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